molecular formula C10H12N4O6 B148230 Oxoformycin B CAS No. 19246-88-9

Oxoformycin B

Cat. No. B148230
CAS RN: 19246-88-9
M. Wt: 284.23 g/mol
InChI Key: BZRSWNNPPAAMII-UOQNBVRUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxoformycin B is a natural product that is produced by the actinomycete strain Streptomyces rimosus. It has been found to possess a range of biological activities, including antibacterial, antifungal, and cytotoxic properties. In recent years, there has been a growing interest in the synthesis and study of oxoformycin B due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of oxoformycin B is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. This is achieved through the binding of oxoformycin B to the enzyme UDP-N-acetylmuramyl-L-alanine synthase, which is involved in the biosynthesis of the bacterial cell wall.

Biochemical And Physiological Effects

Oxoformycin B has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a range of bacterial and fungal pathogens, including Candida albicans and Aspergillus fumigatus. Additionally, oxoformycin B has been found to possess cytotoxic properties, which make it a potential candidate for the development of new anticancer drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using oxoformycin B in lab experiments is its potent antibacterial activity. This makes it a valuable tool for the study of bacterial cell wall synthesis and the development of new antibiotics. However, there are also some limitations to the use of oxoformycin B. For example, it can be difficult to obtain sufficient quantities of the compound for use in large-scale experiments.

Future Directions

There are a number of potential future directions for the study of oxoformycin B. One area of research is in the development of new antibiotics that target bacterial cell wall synthesis. Another potential application is in the development of new anticancer drugs. Additionally, there is scope for further study of the mechanism of action of oxoformycin B, which could lead to the development of new drugs with improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of oxoformycin B can be achieved through a multi-step process that involves the use of various chemical reagents and reaction conditions. One of the most commonly used methods involves the conversion of the natural product formycin A to oxoformycin B through a series of chemical reactions, including oxidation and reduction steps.

Scientific Research Applications

Oxoformycin B has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new antibiotics. Oxoformycin B has been found to possess potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

CAS RN

19246-88-9

Product Name

Oxoformycin B

Molecular Formula

C10H12N4O6

Molecular Weight

284.23 g/mol

IUPAC Name

3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione

InChI

InChI=1S/C10H12N4O6/c15-1-2-6(16)7(17)8(20-2)4-3-5(14-13-4)9(18)12-10(19)11-3/h2,6-8,15-17H,1H2,(H,13,14)(H2,11,12,18,19)/t2-,6-,7-,8+/m1/s1

InChI Key

BZRSWNNPPAAMII-UOQNBVRUSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=C3C(=NN2)C(=O)NC(=O)N3)O)O)O

SMILES

C(C1C(C(C(O1)C2=C3C(=NN2)C(=O)NC(=O)N3)O)O)O

Canonical SMILES

C(C1C(C(C(O1)C2=C3C(=NN2)C(=O)NC(=O)N3)O)O)O

Other CAS RN

19246-88-9

synonyms

oxoformycin B;  Oxoformycin;  3-β-D-Ribofuranosyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.